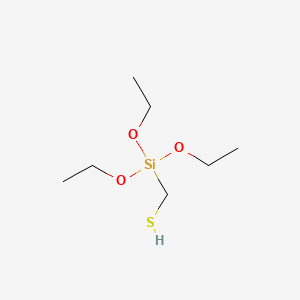

Triethoxysilylmethanethiol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

triethoxysilylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O3SSi/c1-4-8-12(7-11,9-5-2)10-6-3/h11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGLRIVXRKQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CS)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209587 | |

| Record name | Methanethiol, triethoxysilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60764-83-2 | |

| Record name | 1-(Triethoxysilyl)methanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60764-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanethiol, triethoxysilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanethiol, triethoxysilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Triethoxysilylmethanethiol (CAS 60764-83-2): A Comprehensive Guide to Chemical Architecture, Properties, and Bioconjugation Workflows

Executive Summary

In the rapidly evolving fields of advanced materials and targeted drug delivery, the interface between inorganic nanocarriers and organic biological systems dictates therapeutic efficacy. Triethoxysilylmethanethiol (also known as mercaptomethyltriethoxysilane) serves as a critical molecular bridge in these systems[1]. Unlike traditional gamma-silanes, this alpha-silane features a single methylene spacer that significantly amplifies its reactivity[2]. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic pathways, and field-proven protocols for researchers and drug development professionals.

Chemical Architecture & Physical Properties

Triethoxysilylmethanethiol (CAS 60764-83-2) is a bifunctional organosilicon compound[1]. Its molecular architecture consists of two distinct reactive domains separated by a highly compact methylene bridge:

-

Hydrolyzable Triethoxy Matrix: Three ethoxy groups (-OCH₂CH₃) bonded to the central silicon atom.

-

Nucleophilic Thiol Tail: A terminal mercapto group (-SH) that acts as a potent nucleophile for bioconjugation[3].

The structural proximity of the highly electronegative silicon atom to the thiol group (separated by only one carbon) induces the "alpha-effect." This electronic environment lowers the pKa of the thiol, rendering it significantly more reactive toward electrophiles than standard propyl-spaced silanes[2].

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Triethoxysilylmethanethiol

| Property | Value | Scientific Implication |

| CAS Number | 60764-83-2 | Standard identifier for regulatory compliance. |

| Molecular Formula | C₇H₁₈O₃SSi | Defines the stoichiometric mass for molar calculations. |

| Molecular Weight | 210.367 g/mol | Critical for calculating precise molar equivalents in bioconjugation. |

| Density | 0.987 g/cm³ | Required for volumetric dispensing in anhydrous environments. |

| Boiling Point | 187.3 ºC (at 760 mmHg) | Indicates thermal stability during high-temperature refluxing. |

| Flash Point | 67.1 ºC | Necessitates handling under inert atmospheres (Argon/N₂). |

| Refractive Index | 1.441 | Used for rapid purity validation via refractometry. |

(Data sourced from chemical property databases[4])

Mechanistic Pathways: The Dual-Reactivity Paradigm

As a Senior Application Scientist, I emphasize that the utility of triethoxysilylmethanethiol lies in the kinetic control of its dual reactivity.

Inorganic Silanization: The ethoxy groups undergo controlled hydrolysis to form reactive silanols (Si-OH). These silanols subsequently condense with surface hydroxyls on inorganic substrates (e.g., silica nanoparticles, glass microarrays) to form robust siloxane (Si-O-Si) bonds[5]. Causality Note: The choice of ethoxy leaving groups over methoxy is a deliberate design in biopharma. Ethoxy groups hydrolyze slower, preventing runaway homopolymerization, and release biocompatible ethanol rather than highly toxic methanol, preserving the structural integrity of sensitive biologics.

Organic Bioconjugation: The terminal mercapto group readily participates in thiol-ene click chemistry, Michael additions (with maleimides), and disulfide bond formation[3]. This allows for the covalent tethering of active pharmaceutical ingredients (APIs), targeting ligands, or polymer matrices[6].

Dual-reactivity mechanism bridging inorganic substrates and organic bioconjugation.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Surface Functionalization of Mesoporous Silica Nanoparticles (MSNs)

Purpose: To engineer a thiol-functionalized nanocarrier for targeted drug delivery. Causality Note: We utilize anhydrous toluene as the solvent. Free water in the bulk solvent causes premature silane crosslinking. By using anhydrous toluene, hydrolysis is strictly restricted to the trace water layer tightly bound to the hydrophilic silica surface, ensuring a uniform, monomeric silane monolayer.

Step-by-Step Methodology:

-

Preparation: Dry 1.0 g of MSNs under vacuum at 120°C for 4 hours to remove bulk physisorbed water, leaving only the structural surface hydroxyls intact.

-

Dispersion: Suspend the dried MSNs in 50 mL of anhydrous toluene under an inert argon atmosphere. Sonicate for 15 minutes to ensure monodispersity.

-

Silanization: Dropwise add 0.5 mL of Triethoxysilylmethanethiol.

-

Reflux: Heat the mixture to 80°C and reflux for 18 hours. The elevated temperature provides the activation energy required to drive the condensation of silanols with surface hydroxyls.

-

Purification: Centrifuge the suspension at 10,000 rpm for 10 minutes. Decant the supernatant to remove unreacted silane. Wash the pellet sequentially with toluene (2x) and absolute ethanol (2x) to remove physically adsorbed silane oligomers.

-

Curing: Dry the functionalized MSNs in a vacuum oven at 60°C for 6 hours. This step drives the condensation reaction to completion, curing the siloxane bonds.

Workflow for surface functionalization of silica nanoparticles using Triethoxysilylmethanethiol.

Protocol B: Maleimide-Thiol Bioconjugation for Drug Attachment

Purpose: Covalently linking a maleimide-functionalized API to the thiolated MSNs. Causality Note: The reaction is buffered strictly at pH 6.8. At pH > 7.5, maleimide rings undergo hydrolytic ring-opening, rendering them unreactive. At pH < 6.5, the thiol is fully protonated, drastically reducing its nucleophilicity.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution, adjusted to pH 6.8. Add 1 mM EDTA to chelate trace heavy metals that could catalyze unwanted thiol oxidation (disulfide formation).

-

Dispersion: Disperse 10 mg of thiolated MSNs in 2 mL of the prepared buffer.

-

Conjugation: Add a 2-fold molar excess of the maleimide-functionalized API.

-

Incubation: Agitate gently at room temperature for 2 hours. The highly reactive alpha-thiol ensures rapid Michael addition.

-

Self-Validation & Purification: Centrifuge and wash with PBS. Analyze the supernatant via UV-Vis spectroscopy (measuring absorbance at the API's λ-max) to quantify the depletion of the API. By calculating the difference between the initial API concentration and the residual concentration, the conjugation efficiency is mathematically validated before proceeding to in vitro assays.

Applications in Drug Development & Advanced Materials

-

Targeted Drug Delivery: Thiolated silica surfaces allow for stimuli-responsive drug release. Disulfide-linked APIs can be selectively cleaved in the highly reductive, glutathione-rich intracellular environment of tumor cells, minimizing off-target toxicity.

-

Biosensors & Microarrays: Triethoxysilylmethanethiol is used to functionalize glass microarrays, immobilizing capture antibodies via stable thioether linkages. This orientation-specific binding improves sensor sensitivity compared to random amine-based coupling.

-

Polymer Modification: In materials science, this silane is utilized to end-cap polyurethane prepolymers. The resulting silane-modified polyurethane (SPU) exhibits vastly enhanced adhesion, moisture resistance, and mechanical strength due to the crosslinked siloxane network[6].

References

-

GlobalChemMall. "China Low Price Triethoxysilylmethanethiol Manufacturers, Suppliers".[Link]

-

PMC (NIH). "Preparation and Performance Study of Silicone-Oligomer Composite-Modified Polyurethane Sealant".[Link]

-

NBInno. "Adhesion Promotion in Coatings: The Role of Mercapto Silanes".[Link]

-

Silico. "High-Quality Mercapto Silanes for Adhesion & Surface Modification".[Link]

Sources

- 1. Triethoxysilylmethanethiol CAS 60764-83-2 Supplier [benchchem.com]

- 2. Mercapto Silane, Mercapto Thiol Compounds| Changfu Chemical [cfsilicones.com]

- 3. rissochem.com [rissochem.com]

- 4. m.globalchemmall.com [m.globalchemmall.com]

- 5. nbinno.com [nbinno.com]

- 6. Preparation and Performance Study of Silicone-Oligomer Composite-Modified Polyurethane Sealant - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of triethoxysilylmethanethiol in surface modification

The Alpha-Effect in Interface Engineering: A Technical Guide to Triethoxysilylmethanethiol

As the demands for high-throughput manufacturing and environmentally compliant materials escalate, interface engineering has shifted its focus toward highly reactive, catalyst-free coupling agents. Triethoxysilylmethanethiol (CAS 60764-83-2), commonly referred to as mercaptomethyltriethoxysilane, represents a breakthrough in this domain[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the fundamental mechanisms, comparative kinetics, and field-proven protocols surrounding this unique bifunctional molecule.

Molecular Architecture & The "Alpha-Effect"

Triethoxysilylmethanethiol is classified as an α-silane (alpha-silane). Unlike conventional γ-silanes (gamma-silanes) where the functional group is separated from the silicon atom by a three-carbon propyl chain, α-silanes feature a single methylene (–CH₂–) spacer[2].

This structural proximity induces a profound electronic phenomenon known as the silicon α-effect . Driven by negative hyperconjugation, the lone pair electrons of the highly electronegative sulfur atom interact with the σ* anti-bonding orbitals of the adjacent silicon atom[3]. This intramolecular donor-acceptor interaction significantly increases the electrophilicity of the silicon center. Consequently, the activation energy required for the nucleophilic attack of water during hydrolysis is drastically lowered, making the triethoxy groups exceptionally reactive[3].

Mechanistic Pathways of Surface Modification

Triethoxysilylmethanethiol operates simultaneously at two distinct interfaces, acting as a molecular bridge between inorganic substrates and organic polymer matrices[4].

-

Inorganic Interface (Silanization): Upon exposure to moisture, the triethoxy groups undergo rapid hydrolysis to form reactive silanols (–Si(OH)₃)[1]. The enhanced acidity of these silanols, a secondary consequence of the α-effect, facilitates rapid condensation with surface hydroxyls (–OH) on substrates like silica, glass, or metal oxides. This forms a robust, covalent siloxane (Si–O–Si) network[5].

-

Organic Interface (Thiol Reactivity): The terminal thiol (–SH) group remains intact during the inorganic condensation. It acts as a highly efficient nucleophile, engaging in thiol-ene "click" reactions with unsaturated double bonds (e.g., in rubber vulcanization) or reacting quantitatively with isocyanates (–NCO) to form stable thiourethane linkages[4][6].

Mechanism of dual-interface coupling driven by triethoxysilylmethanethiol.

Comparative Kinetics: α-Silane vs. γ-Silane

The practical implication of the α-effect is a crosslinking rate that is orders of magnitude faster than traditional silanes. This allows formulators to design systems that cure rapidly at room temperature without the need for toxic organotin catalysts (e.g., DBTDL), aligning with stringent environmental regulations[2].

| Property | Triethoxysilylmethanethiol (α-Silane) | 3-Mercaptopropyltriethoxysilane (γ-Silane) |

| CAS Number | 60764-83-2 | 14814-09-6 |

| Spacer Length | 1 Carbon (Methylene) | 3 Carbons (Propyl) |

| Relative Hydrolysis Rate | 10x to 1000x faster | Baseline (1x) |

| Moisture-Cure Catalyst | Often not required (Tin-free) | Organotin catalyst required |

| Primary Application | Rapid-cure sealants, high-throughput modification | Standard coupling agent, slow-cure systems |

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: High-Density Surface Modification of Silica Nanoparticles

Objective: To covalently graft a reactive thiol layer onto silica nanoparticles for subsequent polymer embedding.

-

Substrate Pre-treatment (Hydroxylation): Disperse silica nanoparticles in a 1M HCl solution and reflux for 4 hours.

-

Causality: Acid treatment maximizes the density of surface silanol (–OH) groups, providing abundant anchoring sites for the silane.

-

-

Solvent Selection & Silanization: Wash the silica with deionized water until neutral, dry, and redisperse in anhydrous toluene. Add 5 wt% triethoxysilylmethanethiol dropwise under nitrogen.

-

Causality: Anhydrous, non-polar toluene is critical. The α-effect makes this silane hyper-reactive to water; using an aqueous solvent would cause premature self-condensation (forming useless siloxane oligomers) before the silane reaches the silica surface.

-

-

Reflux and Curing: Reflux the mixture at 110°C for 12 hours.

-

Causality: Elevated temperatures drive the condensation reaction forward by evaporating the ethanol byproduct, shifting the thermodynamic equilibrium toward the formation of covalent Si–O–Si bonds.

-

-

System Validation: Centrifuge, wash with ethanol, and dry. Successful functionalization is validated by Thermogravimetric Analysis (TGA) to quantify the grafted silane density, and by a shift in the surface contact angle from hydrophilic (<20°) to moderately hydrophobic.

Protocol B: Synthesis of Rapid-Curing Silane-Modified Polyurethane (SPU) Sealants

Objective: To synthesize a moisture-curable polyurethane prepolymer using triethoxysilylmethanethiol as an end-capping agent[6][7].

-

Dehydration of Polyol: Dehydrate Poly(propylene glycol) (PPG) in a vacuum oven at 120°C for 4 hours[6].

-

Causality: Isocyanates are highly sensitive to moisture. Residual water will cause premature crosslinking and CO₂ gas generation (foaming), ruining the prepolymer.

-

-

Prepolymer Synthesis: React the dried PPG with an excess of isophorone diisocyanate (IPDI) at 80°C under a nitrogen atmosphere for 72 hours[6].

-

Causality: The stoichiometric excess of IPDI ensures that the resulting polyurethane chains are strictly terminated with reactive –NCO groups.

-

-

Silane End-Capping: Cool the system to 60°C. Add a stoichiometric amount of triethoxysilylmethanethiol and a triethylamine catalyst. React for 4 hours[6][7].

-

Causality: The thiol group reacts quantitatively with the terminal –NCO groups to form thiourethane linkages. Cooling to 60°C prevents thermal degradation of the highly reactive α-silane alkoxy groups.

-

-

System Validation: The reaction is complete upon the full consumption of –NCO groups. This is validated by the disappearance of the characteristic isocyanate stretching band at 2270 cm⁻¹ via FTIR spectroscopy, or by dibutylamine back-titration[7].

Workflow for the synthesis and moisture-curing of SPU sealants.

References

-

Wikipedia Contributors. "Negative hyperconjugation in silicon." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

ACS Catalysis. "Utilization of Silanols in Transition Metal-Catalyzed Organic Synthesis." American Chemical Society. Available at: [Link]

- Google Patents. "Fast curing alkoxysilane spray foams (CN107778442B)." Google Patents.

-

MDPI. "Preparation and Performance Study of Silicone-Oligomer Composite-Modified Polyurethane Sealant." Polymers. Available at:[Link]

Sources

- 1. Mercaptomethyltriethoxysilane CAS 60764 83 2| Changfu Chemical [cfsilicones.com]

- 2. CN107778442B - Fast curing alkoxysilane spray foams - Google Patents [patents.google.com]

- 3. Negative hyperconjugation in silicon - Wikipedia [en.wikipedia.org]

- 4. Mercapto Silane, Mercapto Thiol Compounds| Changfu Chemical [cfsilicones.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Preparation and Performance Study of Silicone-Oligomer Composite-Modified Polyurethane Sealant [mdpi.com]

Synthesis Pathway and Reaction Yield of Triethoxysilylmethanethiol: A Comprehensive Technical Guide

Executive Overview & The "Alpha-Effect"

Triethoxysilylmethanethiol (CAS 60764-83-2), commonly referred to as mercaptomethyltriethoxysilane, is a specialized organofunctional silane. Unlike traditional gamma-silanes (e.g., 3-mercaptopropyltriethoxysilane), this compound features a single methylene bridge separating the silicon atom and the highly polarizable sulfur atom. This proximity induces the alpha-effect , a phenomenon that drastically lowers the activation energy required for the hydrolysis of the ethoxy groups and subsequent condensation[1].

Because of this heightened reactivity, triethoxysilylmethanethiol is highly sought after as a rapid-cure coupling agent in the formulation of silylated polyurethanes, high-performance sealants, and advanced rubber composites[2],[3]. However, this same reactivity makes its synthesis challenging; the ethoxy groups are highly susceptible to premature hydrolysis, and the chloromethyl precursor is prone to unwanted side reactions. This guide dissects the mechanistic pathways, evaluates reaction yields, and establishes self-validating protocols for its synthesis.

Mechanistic Pathways and Chemical Causality

The synthesis of triethoxysilylmethanethiol typically utilizes chloromethyltriethoxysilane (CAS 15267-95-5) as the primary electrophile. The choice of nucleophile dictates the reaction pathway, the reaction time, and the ultimate yield.

Pathway A: The Isothiouronium (Thiourea) Route

Directly reacting an alkyl halide with a strong sulfide base often leads to over-alkylation, yielding symmetrical thioethers. To circumvent this, thiourea is employed as a soft, uncharged nucleophile.

-

Causality: Thiourea selectively attacks the electrophilic carbon via an SN2 mechanism to form a stable S-(triethoxysilylmethyl)isothiouronium chloride intermediate. Because the intermediate is a bulky salt, it physically and electronically prevents a second alkylation event. Subsequent ammonolysis (using anhydrous ammonia) cleaves the salt to yield the target thiol and a guanidine hydrochloride byproduct[4].

Pathway B: Direct Sulfidation via Sodium Hydrosulfide (NaSH)

While the thiourea route is highly selective, it requires long reaction times (often >24 hours). Direct sulfidation using Sodium Hydrosulfide (NaSH) in a polar aprotic solvent like DMF offers a much faster alternative.

-

Causality: NaSH is a strong nucleophile. The primary risk here is that the newly formed mercaptosilane (existing transiently as a thiolate in the basic medium) will attack unreacted chloromethyltriethoxysilane, forming the undesired dimer: bis(triethoxysilylmethyl) sulfide. To mitigate this, strict kinetic control via inverse addition is required. By adding the silane dropwise to a massive excess of NaSH, the local concentration of the electrophile remains near zero, suppressing the secondary SN2 reaction[4].

Comparative mechanistic pathways illustrating yield and side-product formation.

Quantitative Yield Analysis

The table below summarizes the empirical data for the primary synthesis pathways. The NaSH method provides a higher yield in a shorter timeframe, provided that the kinetic control parameters (inverse addition and temperature) are strictly maintained[4].

| Synthesis Pathway | Reagents / Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Selectivity | Typical Yield (%) |

| A: Isothiouronium Cleavage | Chloromethyltriethoxysilane, Thiourea, NH₃ | EtOH / DMF | 110 | 24 - 48 | High | 75 - 80 |

| B: Direct Sulfidation | Chloromethyltriethoxysilane, NaSH | DMF | 84 - 120 | 3 - 5 | Moderate | 80 - 86 |

Self-Validating Experimental Protocols

As a best practice in organosilicon synthesis, protocols must be designed as self-validating systems. Relying solely on reaction time is insufficient due to the variable moisture content in ambient environments.

Protocol A: The Thiourea Method

-

Preparation & Degassing: Charge a flame-dried, double-jacketed reactor with anhydrous ethanol. Sparge with dry N2 for 30 minutes. Causality: The alpha-ethoxy groups are highly susceptible to moisture-induced hydrolysis; removing dissolved oxygen and water prevents premature siloxane network formation.

-

Nucleophilic Addition: Add equimolar amounts of chloromethyltriethoxysilane and thiourea. Heat the mixture to 110 °C under continuous stirring.

-

In-Process Validation (GC-MS): Pull aliquots every 6 hours. Monitor the disappearance of the chloromethyltriethoxysilane peak. Causality: Proceeding to the cleavage step before 95% conversion results in a mixed product that is nearly impossible to separate via distillation due to overlapping boiling points.

-

Cleavage: Once conversion is validated, introduce anhydrous NH3 gas into the reactor. Causality: Ammonia acts as a base to cleave the isothiouronium salt into the free thiol and guanidine hydrochloride, which precipitates out of the solution.

-

Purification: Filter the precipitated guanidine salt under an inert atmosphere. Distill off the ethanol, followed by fractional vacuum distillation of the target product.

Protocol B: The NaSH Direct Sulfidation Method

-

Kinetic Control Setup: Suspend a 2.0 molar equivalent of NaSH in anhydrous DMF in a reactor. Heat to 84 °C.

-

Inverse Addition: Add 1.0 molar equivalent of chloromethyltriethoxysilane dropwise over 45–60 minutes. Causality: Maintaining a massive excess of NaSH ensures the newly formed thiolate is immediately protonated, suppressing the formation of bis(triethoxysilylmethyl) sulfide[4]. Allow the reaction to proceed at 120 °C for 3.5 hours.

-

In-Process Validation (FTIR): Track the reaction via FTIR by monitoring the disappearance of the C-Cl stretch at ~700 cm⁻¹.

-

Purification & Final Validation: Filter the NaCl byproduct. Remove DMF under high vacuum. Validate the final product via Iodine Titration (to quantify exact -SH concentration) and 1H-NMR (verifying the shift of the methylene protons from ~2.8 ppm in the chloride precursor to ~1.7 ppm in the thiol product).

Self-validating workflow for triethoxysilylmethanethiol synthesis and purification.

Conclusion & Best Practices

The synthesis of triethoxysilylmethanethiol requires a delicate balance between driving the nucleophilic substitution to completion and preventing the highly reactive alpha-silane from dimerizing or hydrolyzing. While the thiourea route offers high selectivity (75-80% yield), the NaSH route is vastly superior for industrial scale-up (up to 86% yield) provided that inverse addition and strict anhydrous conditions are maintained. Final products must be stored under dry argon or nitrogen to prevent ambient moisture from triggering premature siloxane cross-linking.

References

-

Title: Preparation and Performance Study of Silicone-Oligomer Composite-Modified Polyurethane Sealant Source: National Center for Biotechnology Information (PMC) URL:[Link]

- Title: US10889682B2 - Silylated polyurethanes and methods for preparing thereof Source: Google Patents URL

- Title: US5107009A - Process for the preparation of mercaptosilanes Source: Google Patents URL

Sources

- 1. Mercaptomethyltriethoxysilane CAS 60764 83 2| Changfu Chemical [cfsilicones.com]

- 2. Preparation and Performance Study of Silicone-Oligomer Composite-Modified Polyurethane Sealant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10889682B2 - Silylated polyurethanes and methods for preparing thereof - Google Patents [patents.google.com]

- 4. US5107009A - Process for the preparation of mercaptosilanes - Google Patents [patents.google.com]

Thermodynamic Stability and Aqueous Formulation Kinetics of Triethoxysilylmethanethiol (α-Silane): A Technical Guide

Executive Summary

Triethoxysilylmethanethiol (TESMT, CAS: 60764-83-2), also known as (mercaptomethyl)triethoxysilane, is a highly reactive organofunctional α -silane. While conventional γ -silanes (such as 3-mercaptopropyltriethoxysilane) are widely used as coupling agents, the unique molecular architecture of TESMT—where the thiol group is separated from the silicon atom by only a single methylene bridge—drastically alters its thermodynamic and kinetic profile in aqueous media.

Formulating TESMT in water presents a significant thermodynamic challenge: the same electronic effects that make it a superior, fast-curing coupling agent also drive it toward rapid, premature condensation and gelation. This whitepaper provides an in-depth analysis of the thermodynamic stability of TESMT in aqueous solutions and establishes a field-proven, self-validating methodology for its stabilization.

The α -Effect: Structural Causality of Hyper-Reactivity

To understand the thermodynamic behavior of TESMT, one must first analyze the Silicon α -Effect . In conventional γ -silanes, the functional group is separated from the silicon center by three carbon atoms, insulating the silicon from strong inductive effects. In TESMT ( HS−CH2−Si(OCH2CH3)3 ), the highly electronegative sulfur atom is in the α -position.

This proximity induces an intramolecular donor-acceptor interaction and polarizes the Si-C bond. Consequently, the electrophilicity of the silicon atom is significantly increased. This lowers the activation energy required for nucleophilic attack by water molecules, causing the hydrolysis of the ethoxy groups and the subsequent condensation of the resulting silanols to occur 10 to 1000 times faster than in corresponding γ -silanes [1].

Thermodynamic Pathways in Aqueous Media

When TESMT is introduced to an aqueous environment, it undergoes three primary competing thermodynamic pathways:

-

Hydrolysis (Thermodynamically Favored, Kinetically Rapid): The three ethoxy groups are sequentially replaced by hydroxyl groups to form a reactive silanol triol ( HS−CH2−Si(OH)3 ). Due to the α -effect, this reaction is nearly instantaneous in the presence of an acid or base catalyst.

-

Condensation (Thermodynamically Driven to Gelation): Monomeric silanols are thermodynamically unstable. They undergo self-condensation, releasing water to form siloxane bonds ( Si−O−Si ). For α -silanes, the equilibrium constant heavily favors the formation of highly crosslinked, insoluble polysiloxane networks [2].

-

Thiol Oxidation (Parasitic Pathway): In oxygen-rich or neutral-to-basic aqueous environments, the mercapto group (-SH) is highly susceptible to oxidation, forming disulfide bridges (-S-S-). This not only consumes the active functional group but also acts as a secondary crosslinking mechanism, further accelerating precipitation.

Figure 1: Thermodynamic and kinetic pathways of TESMT in aqueous solutions.

Systems Approach to Aqueous Stabilization

To create a stable aqueous solution of TESMT, we must kinetically trap the molecule in its monomeric silanol state despite the thermodynamic drive toward condensation. This requires strict control over two parameters: pH and Solvent Dielectric/Solvation .

The Causality of pH Control

The condensation of silanols is an acid- or base-catalyzed nucleophilic substitution. The reaction rate is proportional to the concentration of protonated ( SiOH2+ ) or deprotonated ( SiO− ) silanol species. By adjusting the pH to the isoelectric point of the silanol (approximately pH 3.5 to 4.0 ), the concentration of these reactive ionic species is minimized. This creates a kinetic bottleneck, effectively stalling the thermodynamically favored siloxane formation [3]. Furthermore, an acidic environment keeps the thiol group protonated, preventing the formation of the highly oxidizable thiolate anion ( S− ).

The Causality of Co-Solvents

While TESMT can be hydrolyzed in pure water, the resulting high concentration of silanols will inevitably overcome the kinetic barrier and condense. Introducing a co-solvent like ethanol (typically 10-20% v/v) serves two purposes:

-

It solvates the hydrophobic ethoxy groups during the initial biphasic mixing, accelerating uniform hydrolysis.

-

It forms hydrogen bonds with the resulting silanols, reducing their local effective concentration and creating a steric/solvation shield against self-condensation [4].

Quantitative Comparison: α -Silane vs. γ -Silane

| Parameter | α -Silane (TESMT) | γ -Silane (MPTES) | Causality / Mechanistic Impact |

| Spacer Length | 1 Carbon (-CH 2 -) | 3 Carbons (-CH 2 CH 2 CH 2 -) | Determines the proximity of the electronegative sulfur to the silicon atom. |

| Hydrolysis Kinetics | 10 – 1000x faster | Baseline | α -effect severely lowers the activation energy for nucleophilic attack by water. |

| Condensation Rate | Extremely rapid | Moderate | High electrophilicity of Si accelerates Si-O-Si network formation. |

| Optimal pH for Stability | 3.5 – 4.0 | 4.0 – 5.0 | The inductive effect slightly shifts the isoelectric point of the silanol. |

| Aqueous Shelf-life | Hours to Days (Buffered) | Days to Weeks (Buffered) | Rapid thermodynamic drive toward siloxane networks limits α -silane pot-life. |

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system for preparing a 2% (v/v) aqueous solution of TESMT. The visual and analytical checkpoints ensure that the thermodynamic state of the solution is known at all times.

Figure 2: Step-by-step methodology for formulating and stabilizing TESMT in aqueous media.

Step-by-Step Methodology

-

Solvent Preparation: Prepare a solvent matrix of 80% ultra-pure deionized water and 20% absolute ethanol (v/v). Causality: Ethanol acts as a compatibilizer and solvation shield for the highly reactive α -silanols.

-

Deoxygenation (Critical Step): Sparge the solvent mixture with Argon gas for a minimum of 30 minutes. Causality: Removing dissolved oxygen prevents the thermodynamic oxidation of the mercaptomethyl group into inactive disulfides.

-

pH Buffering: Add glacial acetic acid dropwise until the pH reaches exactly 3.5. Verify with a calibrated pH meter. Causality: This pins the solution at the silanol isoelectric point, kinetically freezing the condensation pathway.

-

Silane Introduction: Under vigorous magnetic stirring (800-1000 RPM), add 2% (v/v) TESMT dropwise.

-

Self-Validation Checkpoint 1: Initially, the solution will appear cloudy and biphasic due to the hydrophobicity of the unhydrolyzed ethoxy groups.

-

-

Maturation: Continue stirring for 15–30 minutes at room temperature.

-

Self-Validation Checkpoint 2: The solution must transition to completely clear and monophasic. This visual cue confirms that 100% of the hydrophobic ethoxy groups have hydrolyzed into water-soluble silanols. If the solution remains cloudy, premature condensation into insoluble siloxanes has occurred, and the batch must be discarded.

-

-

Thiol Validation: Perform an Ellman’s Reagent (DTNB) colorimetric assay on a 1 mL aliquot. A strong yellow absorbance at 412 nm confirms the presence of free, unoxidized sulfhydryl groups.

Analytical Validation via 29 Si NMR

For rigorous thermodynamic validation, Liquid-State 29 Si Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to quantify the siloxane species [5].

-

T0 Species (Monomeric Silanols): Resonate at approximately -40 to -45 ppm. A successfully stabilized solution will show >90% signal intensity in this region.

-

T1 / T2 Species (Dimers/Linear Oligomers): Resonate at -50 to -60 ppm. Minor peaks here indicate the onset of condensation.

-

T3 Species (Fully Crosslinked Network): Resonate at -65 to -70 ppm. The presence of T3 peaks indicates thermodynamic failure of the aqueous stabilization protocol.

References

-

Negative hyperconjugation in silicon (Silicon alpha-effect) . Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution . Gelest, Inc. Technical Library. Retrieved from: [Link]

-

A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers . National Institutes of Health (NIH) / PMC. Retrieved from: [Link]

-

Kinetic analysis of organosilane hydrolysis and condensation . ResearchGate. Retrieved from: [Link]

-

Special Topics - Gelest Technical Library: Aqueous Systems & Water-Borne Silanes . Gelest, Inc. Retrieved from: [Link]

Engineering Ultra-Thin, High-Stability Interfaces: The Reactivity of Triethoxysilylmethanethiol (TESMT) with Transition Metal Surfaces

Executive Summary

In the development of nanomedicines, biosensors, and advanced coatings, the stability of the organic-inorganic interface is the primary determinant of system efficacy. As a Senior Application Scientist, I frequently observe that the failure of transition metal-based nanocarriers (e.g., gold nanoparticles) in physiological environments stems from poor interfacial stability and vulnerability to endogenous thiol exchange.

This whitepaper provides an in-depth technical analysis of Triethoxysilylmethanethiol (TESMT) , a highly specialized bifunctional organosilane. By leveraging a unique chemical phenomenon known as the "alpha-effect," TESMT overcomes the kinetic limitations of traditional gamma-silanes, enabling the catalyst-free formation of ultra-dense, highly stable Self-Assembled Monolayers (SAMs) on transition metal surfaces.

Mechanistic Foundations: The Alpha-Effect and Metal-Thiolate Bonding

Triethoxysilylmethanethiol (CAS 60764-83-2), also known as (mercaptomethyl)triethoxysilane, features a distinct molecular architecture: a single methylene bridge (-CH₂-) separates its reactive thiol (-SH) group from the triethoxysilyl (-Si(OCH₂CH₃)₃) group[1]. This structural proximity governs its dual-action reactivity on transition metals (Au, Ag, Cu).

A. Thiolate-Metal Chemisorption

The thiol group exhibits a profound thermodynamic affinity for transition metals. Upon contact with a gold or silver surface, the S-H bond cleaves, resulting in the rapid formation of a strong covalent metal-thiolate (M-S) bond[2]. Because the methylene spacer is exceptionally short, the silane headgroups are forced into a highly ordered, tightly packed two-dimensional array directly adjacent to the metal surface.

B. The Silicon Alpha-Effect

The true differentiator of TESMT is its silane reactivity. In conventional gamma-silanes (where a three-carbon propyl chain separates the functional group and the silicon atom), hydrolysis is relatively slow and typically requires the addition of heavy metal catalysts (e.g., organotin) or strong acids/bases.

In TESMT, the proximity of the highly electronegative sulfur atom to the silicon atom induces the "alpha-effect" (often rationalized via negative hyperconjugation or intramolecular electrostatic interactions)[3]. This effect activates the alkoxy groups on the silicon atom, making them hyper-reactive toward nucleophiles like water[4]. Consequently, TESMT undergoes hydrolysis and crosslinking 10 to 1,000 times faster than standard gamma-silanes, allowing for rapid, catalyst-free curing[5].

Fig 1: Mechanistic pathway of TESMT forming an ultra-dense SAM via chemisorption and alpha-effect.

Comparative Kinetics: Alpha vs. Gamma Silanes

To understand why TESMT is prioritized in high-performance applications, we must compare it against the industry standard, 3-mercaptopropyltriethoxysilane (MPTES). The quantitative differences in their physical and kinetic properties are summarized below.

Table 1: Comparative Kinetics and Monolayer Properties

| Property | TESMT (Alpha-Silane) | MPTES (Gamma-Silane) | Causality / Mechanism |

| Spacer Length | 1 Carbon (-CH₂-) | 3 Carbons (-C₃H₆-) | Determines conformational flexibility and SAM thickness. |

| Hydrolysis Rate | Ultra-fast (10-1000x) | Baseline (Slow) | Accelerated by negative hyperconjugation (alpha-effect)[3]. |

| Catalyst Requirement | Autocatalytic / Catalyst-free | Requires Tin/Acid/Base | Alpha-effect activates alkoxy groups towards nucleophiles[4]. |

| SAM Thickness | ~0.6 nm | ~1.2 nm | Shorter alkyl chain yields a thinner, more rigid layer. |

| Thermal Stability | > 250°C | ~ 200°C | Dense Si-O-Si network shields the underlying M-S bond[2]. |

Experimental Workflow: Self-Validating AuNP Functionalization

For drug development professionals, coating Gold Nanoparticles (AuNPs) with a silica shell is a critical step for ensuring biocompatibility. The following protocol outlines a self-validating system for functionalizing AuNPs with TESMT.

Core Principle: The causality of this workflow relies on temporal separation. We must first allow the thiol to anchor to the gold under anhydrous conditions, and only then trigger the alpha-effect hydrolysis to form the silica shell.

Step-by-Step Methodology

-

Preparation & Solvent Exchange:

-

Action: Synthesize 15 nm AuNPs via standard citrate reduction. Centrifuge the colloidal suspension at 14,000 rpm for 15 minutes. Discard the aqueous supernatant and resuspend the pellet in 99.9% anhydrous ethanol.

-

Causality: Water must be strictly minimized during the initial phase to prevent the hyper-reactive alpha-silane from undergoing premature bulk hydrolysis before it can anchor to the metal surface.

-

-

Monolayer Assembly (Chemisorption):

-

Action: Add TESMT (final concentration: 10 mM) to the ethanolic AuNP suspension. Stir vigorously under an Argon atmosphere for 2 hours.

-

Causality: The Argon atmosphere prevents the oxidation of highly reactive thiols into disulfides. The 2-hour window provides sufficient time for the thiol groups to outcompete residual citrate ligands and form dense Au-S bonds.

-

-

Alpha-Effect Triggered Hydrolysis:

-

Action: Introduce deionized water to reach 5% v/v, alongside a trace amount of ammonium hydroxide (NH₄OH, 0.1% v/v).

-

Causality: The introduction of water initiates the hydrolysis of the ethoxy groups. While TESMT is autocatalytic[4], the trace base ensures uniform, simultaneous nucleation of the siloxane network across all nanoparticles, preventing heterogeneous shell growth.

-

-

Condensation and Maturation:

-

Action: Stir the suspension gently for 4 hours at room temperature.

-

Causality: The hydrolyzed silanols condense to form a dense Si-O-Si network. The short methylene spacer forces this crosslinking to occur tightly around the AuNP core, creating a rigid, impermeable shell.

-

-

Validation and Quality Control:

-

Action: Wash the functionalized AuNPs (AuNP@TESMT) via centrifugation (3x) in ethanol. Analyze using Dynamic Light Scattering (DLS) and Zeta Potential. Next, expose a sample to 1M NaCl.

-

Validation: A successful coating will show a minimal hydrodynamic size increase (~1-2 nm) due to the ultra-thin nature of the alpha-silane. The Zeta potential will shift negatively (due to terminal silanol groups). Crucially, the nanoparticles will resist aggregation in 1M NaCl, validating the steric and electrostatic protection of the dense siloxane shell.

-

Fig 2: Self-validating experimental workflow for functionalizing AuNPs with TESMT.

Applications in Drug Development and Biosensors

In physiological environments, bare or loosely protected transition metal nanoparticles are highly susceptible to ligand exchange with blood serum proteins (such as Bovine Serum Albumin, BSA) that contain endogenous thiols. This leads to protein corona formation, aggregation, and premature clearance by the mononuclear phagocyte system.

By functionalizing surfaces with TESMT, researchers create an impermeable barrier. The alpha-effect ensures that the siloxane crosslinking is incredibly tight and physically closer to the metal surface than is possible with gamma-silanes[6]. This dense network physically blocks endogenous thiols from reaching and cleaving the Au-S bonds, vastly improving in vivo stability. Furthermore, the terminal silanol (-Si-OH) groups generated by TESMT provide a highly reactive, versatile platform for subsequent PEGylation or the bioconjugation of targeting antibodies, making it a foundational tool for next-generation biosensors and targeted drug delivery vehicles.

References

- Guidechem - (Mercaptomethyl)

- Source: American Chemical Society (ACS)

- Source: Nanjing Silfluo New Material Co., Ltd.

- Google Patents - DE102020111278A1 - Reactive hot melt adhesive compositions based on alpha-silane-terminated organic polymers Source: Google Patents URL

- Adhesives & Sealants Industry - WACKER HONORS RESEARCHERS FOR DEVELOPING HIGHLY REACTIVE ALPHA-SILANES Source: Adhesives Magazine URL

- Wikipedia - Negative hyperconjugation in silicon (Silicon alpha-effect)

Sources

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Negative hyperconjugation in silicon - Wikipedia [en.wikipedia.org]

- 4. DE102020111278A1 - Reactive hot melt adhesive compositions based on alpha-silane-terminated organic polymers - Google Patents [patents.google.com]

- 5. adhesivesmag.com [adhesivesmag.com]

- 6. Alpha Silanes - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]

protocol for silica nanoparticle functionalization with triethoxysilylmethanethiol

Application Note: High-Density Thiol Functionalization of Silica Nanoparticles using Triethoxysilylmethanethiol

Introduction & Mechanistic Rationale

Silica nanoparticles (SiNPs) serve as highly versatile platforms for drug delivery, biosensing, and imaging. To conjugate targeting ligands, peptides, or therapeutics, the SiNP surface must be functionalized with reactive chemical moieties. Thiol (-SH) functionalization is considered a gold standard due to its highly specific reactivity with maleimides and its ability to form stable dative bonds with gold surfaces.

While 3-mercaptopropyltriethoxysilane (MPTES) is traditionally used for this purpose, this protocol utilizes 1 (also known as mercaptomethyltriethoxysilane, CAS 60764-83-2), which is a significantly more reactive α -silane[1]. As a Senior Application Scientist, I recommend transitioning to this specific silane due to the profound mechanistic advantages driven by the α -effect .

The Causality of the α -Effect: In conventional γ -silanes (like MPTES), the functional thiol group is separated from the silicon atom by a three-carbon propyl chain. In triethoxysilylmethanethiol, a single methylene ( −CH2− ) bridge separates the electronegative sulfur atom from the silicon center. This extreme proximity intensely increases the electrophilicity of the silicon atom. Consequently, the activation energy required for nucleophilic attack by water (hydrolysis) and surface silanols (condensation) is drastically lowered. This allows for rapid, high-density functionalization at moderate temperatures, preventing the thermal aggregation of nanoparticles that often plagues2[2]. Furthermore, this highly reactive nature makes it an exceptional candidate for robust 3 in advanced composite engineering[3].

Process Workflow

Workflow for SiNP functionalization with triethoxysilylmethanethiol and validation.

Comparative Data: α -Silane vs. γ -Silane

To justify the protocol parameters, the following table summarizes the quantitative advantages of utilizing triethoxysilylmethanethiol over standard industry alternatives.

| Parameter | Triethoxysilylmethanethiol ( α -silane) | 3-Mercaptopropyltriethoxysilane ( γ -silane) | Mechanistic Impact on Workflow |

| Spacer Length | 1 carbon (Methyl) | 3 carbons (Propyl) | α -silane provides a more rigid, closer-to-surface thiol. |

| Hydrolysis Rate | Exceptionally Fast | Moderate | Requires less acidic catalyst and shorter activation times. |

| Reaction Temperature | 25°C - 40°C | 70°C - 80°C (Reflux) | Prevents thermal aggregation and preserves SiNP monodispersity. |

| Reaction Time | 2 - 4 hours | 12 - 24 hours | Significantly accelerates the experimental timeline. |

| Surface Ligand Density | >4.5 molecules/nm2 | ≈2.0−3.5 molecules/nm2 | Higher packing density enables greater drug-loading capacity. |

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system . The inclusion of a terminal quantification step (Phase 4) ensures that the functionalization is empirically verified before proceeding to costly downstream conjugations.

Phase 1: Surface Activation (Hydroxylation)

Objective: Maximize the density of reactive silanol (-Si-OH) groups on the SiNP surface.

-

Disperse 100 mg of bare SiNPs (50-100 nm diameter) in 20 mL of deionized water.

-

Add 2 mL of 1M HCl. Sonicate the suspension for 30 minutes at room temperature.

-

Scientific Insight: Acidic treatment hydrolyzes strained siloxane rings on the nanoparticle surface, generating a high density of free silanol groups which act as the essential anchoring sites for the incoming silane.

-

-

Centrifuge at 10,000 × g for 10 minutes. Wash the pellet sequentially with DI water (3 × ) and anhydrous ethanol (2 × ) until the supernatant reaches a neutral pH.

Phase 2: Silanization with Triethoxysilylmethanethiol

Objective: Covalently attach the thiol-bearing silane to the activated SiNP surface.

-

Resuspend the activated SiNPs in 40 mL of anhydrous ethanol.

-

Scientific Insight: Anhydrous ethanol is critical. Because triethoxysilylmethanethiol is highly reactive, excess water in the solvent would cause rapid bulk self-condensation (forming siloxane polymers in solution) rather than controlled surface deposition.

-

-

Add 100 μ L of glacial acetic acid to adjust the apparent pH to ∼ 4.5.

-

Scientific Insight: Mild acidic conditions catalyze the hydrolysis of the ethoxy groups into reactive silanols without triggering premature cross-linking[2].

-

-

Dropwise, add 0.5 mL of triethoxysilylmethanethiol under continuous, vigorous stirring.

-

Incubate the suspension at 40°C for 4 hours under a nitrogen atmosphere (to prevent premature thiol oxidation).

Phase 3: Curing and Purification

Objective: Drive the condensation reaction to completion and remove physisorbed molecules.

-

Centrifuge the mixture (10,000 × g, 10 min) to collect the functionalized SiNPs.

-

Wash the pellet sequentially with anhydrous ethanol (2 × ) and toluene (1 × ).

-

Scientific Insight: Toluene effectively solvates and removes any unreacted or non-covalently physisorbed silane molecules, preventing the formation of unstable, leaky multilayers.

-

-

Cure the nanoparticles in a vacuum oven at 80°C for 2 hours.

-

Scientific Insight: Thermal curing provides the thermodynamic push needed to convert intermediate hydrogen bonds between the silane and the silica surface into irreversible, covalent siloxane (-Si-O-Si-) linkages.

-

Phase 4: Validation (Ellman's Assay)

Objective: Quantify the surface thiol density to validate the protocol's success.

-

Disperse 5 mg of the thiol-functionalized SiNPs in 1 mL of Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA).

-

Scientific Insight: EDTA chelates trace divalent cations that could otherwise catalyze the oxidation of free thiols into disulfides, which would result in a false-negative quantification.

-

-

Add 50 μ L of Ellman's reagent solution (4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB in Reaction Buffer).

-

Incubate at room temperature for 15 minutes in the dark.

-

Centrifuge to pellet the SiNPs. Collect the supernatant and measure the absorbance at 412 nm using a UV-Vis spectrophotometer.

-

Calculate the active thiol concentration using the molar extinction coefficient of the cleaved TNB product ( ϵ=14,150 M−1cm−1 ).

References

- ChangFu Chemical. "Mercaptomethyltriethoxysilane CAS 60764-83-2." cfsilicones.com.

- CF Mats. "What are the factors that affect the hydrolysis reaction rate of silane coupling agents?

- MDPI. "Preparation and Performance Study of Silicone-Oligomer Composite-Modified Polyurethane Sealant." mdpi.com.

Sources

Application Note: Triethoxysilylmethanethiol Self-Assembled Monolayers on Glass Substrates

Introduction & Theoretical Grounding

The functionalization of glass (silicon dioxide) substrates is a foundational process in the development of biosensors, microarrays, and targeted drug discovery assays. While γ -silanes like 3-mercaptopropyltriethoxysilane (MPTES) are traditionally used, the deployment of triethoxysilylmethanethiol (also known as 1-(triethoxysilyl)methanethiol, CAS 60764-83-2) offers distinct kinetic and structural advantages[1].

Triethoxysilylmethanethiol is an α -silane, meaning the spacer between the silicon atom and the mercapto (-SH) group consists of a single methylene (-CH 2 -) unit. This structural proximity induces the " α -effect" , wherein the electronegative sulfur atom alters the electron density around the silicon core. This effect significantly accelerates the hydrolysis of the ethoxy groups and subsequent condensation with surface silanols, leading to highly dense and rapidly forming self-assembled monolayers (SAMs)[2]. The resulting thiol-terminated surface serves as a highly reactive platform for downstream bioconjugation via thiol-maleimide coupling, disulfide exchange, or thiol-ene click chemistry[3].

Mechanistic Pathway of SAM Formation

The formation of a self-assembled monolayer using triethoxysilylmethanethiol is not a simple deposition; it is a chemically driven, self-validating system governed by three distinct phases:

-

Hydrolysis and Hydrogen Bonding : In the presence of trace water (either in the solvent or adsorbed on the glass), the triethoxy groups hydrolyze into highly reactive silanols (Si-OH). These silanols form a hydrogen-bonded network with the hydroxyl-rich activated glass surface.

-

Covalent Condensation : Thermal curing drives a dehydration reaction, converting hydrogen bonds into robust covalent siloxane linkages (Si-O-Si) both between the silane and the substrate, and laterally between adjacent silane molecules (cross-linking)[4].

-

Disulfide Reduction : A critical, yet often overlooked, phenomenon during thermal curing is the heat-induced oxidation of terminal thiol groups into disulfide bridges (-S-S-), which dramatically lowers the availability of reactive -SH groups[5]. A post-curing reduction step is mandatory to cleave these bonds and restore the functional monolayer[6].

Fig 1. Mechanistic pathway of glass functionalization and downstream biomolecule conjugation.

Comparative Data Analysis: α -Silane vs. γ -Silane

To justify the selection of triethoxysilylmethanethiol over traditional γ -silanes, we must evaluate their physicochemical properties post-assembly. The shortened alkyl chain of the α -silane results in a thinner monolayer, but the accelerated cross-linking yields a highly uniform surface ideal for precision drug assays.

| Property | Triethoxysilylmethanethiol ( α -silane) | 3-Mercaptopropyltriethoxysilane ( γ -silane) |

| Spacer Length | 1 Carbon (-CH 2 -) | 3 Carbons (-CH 2 CH 2 CH 2 -) |

| Hydrolysis Kinetics | Highly Accelerated ( α -effect) | Standard |

| Theoretical SAM Thickness | ~0.4 - 0.5 nm | ~0.7 - 0.8 nm |

| Water Contact Angle | 65° – 70° | 70° – 75° |

| Steric Hindrance (Thiol) | Low (Closer to substrate) | Moderate |

| Primary Application | High-density microarrays, rapid functionalization | General adhesion promotion, thick polymer coatings |

Detailed Experimental Protocol

This protocol is designed as a self-validating workflow. By controlling the solvent environment and introducing a specific reduction step, researchers can ensure maximum thiol density for downstream drug development applications.

Reagents and Equipment

-

Substrate: Borosilicate glass slides or fused silica chips.

-

Silane: Triethoxysilylmethanethiol (CAS 60764-83-2, >95% purity).

-

Solvent: Anhydrous Toluene (Water content < 50 ppm). Causality note: Excess water causes bulk polymerization of the silane in solution before it reaches the substrate, resulting in uneven, cloudy aggregates rather than a true monolayer.

-

Cleaning Agents: Piranha solution (3:1 mixture of concentrated H 2 SO 4 and 30% H 2 O 2 ). WARNING: Highly corrosive and reactive.

-

Reducing Agent: Dithiothreitol (DTT), 10 mM in PBS (pH 7.4).

Step-by-Step Methodology

Step 1: Substrate Activation (Hydroxylation)

-

Submerge glass substrates in freshly prepared Piranha solution for 30 minutes at room temperature.

-

Rinse extensively with ultra-pure deionized water (18.2 MΩ·cm), followed by ethanol.

-

Dry under a stream of high-purity nitrogen gas.

-

Validation: Measure the water contact angle. A properly activated surface will be superhydrophilic (Contact Angle < 5°).

Step 2: Silanization

-

Prepare a 1% to 2.5% (v/v) solution of triethoxysilylmethanethiol in anhydrous toluene inside a nitrogen-purged glovebox or continuous flow hood[6].

-

Immerse the activated glass substrates into the silane solution.

-

Incubate for 2 hours at room temperature under gentle agitation.

Step 3: Washing and Thermal Curing

-

Remove substrates and immediately sonicate in fresh toluene for 5 minutes to remove physically adsorbed, unreacted silane molecules.

-

Rinse with ethanol and dry with nitrogen.

-

Transfer the substrates to a vacuum oven and cure at 110°C for 1 to 2 hours.

-

Causality note: Thermal curing provides the activation energy required to drive the condensation reaction, forming the permanent Si-O-Si network[5].

Step 4: Disulfide Reduction (Critical Step)

-

Prepare a 10 mM DTT solution in PBS buffer.

-

Immerse the cured glass substrates in the DTT solution for 30 minutes at 37°C.

-

Causality note: Curing at 110°C inevitably oxidizes adjacent thiol groups into disulfides. DTT quantitatively reduces these bonds back to reactive free thiols[6].

-

Rinse thoroughly with deionized water and dry with nitrogen.

-

Validation: The final water contact angle should measure between 65° and 70°, confirming the presence of the hydrophobic mercaptomethyl layer.

Fig 2. Step-by-step workflow for the preparation of triethoxysilylmethanethiol SAMs on glass.

Downstream Applications in Drug Development

Once the triethoxysilylmethanethiol SAM is successfully assembled and reduced, the glass substrate becomes a highly potent platform for drug discovery workflows:

-

Protein/Antibody Immobilization: Using bifunctional crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), researchers can bridge the surface thiols to primary amines on antibodies, creating robust ELISA or Surface Plasmon Resonance (SPR) chips.

-

Aptamer Biosensors: Thiol-modified DNA or RNA aptamers can be immobilized via disulfide exchange or bridging linkers to create highly sensitive diagnostic microarrays[6].

-

Nanoparticle Conjugation: The dense thiol lawn acts as a powerful molecular adhesive for gold nanoparticles (AuNPs), which are utilized in localized surface plasmon resonance (LSPR) assays to detect small-molecule drug interactions[3].

References

-

Spectroscopic evaluation of surface functionalization efficiency in the preparation of mercaptopropyltrimethoxysilane self-assembled monolayers on glass PubMed / Journal of Colloid and Interface Science URL: [Link][5]

-

Surface Modification of Silicate Glass Using 3-(Mercaptopropyl)trimethoxysilane for Thiol-Ene Polymerization ResearchGate / Langmuir URL:[Link][3]

-

Adhesion Promotion in Coatings: The Role of Mercapto Silanes (Mercaptomethyltriethoxysilane) NBINNO Chemical Insights URL:[Link][1]

-

1-(Triethoxysilyl)methanethiol丨CAS 60764-83-2 Technical Specifications Leapchem Product Database URL:[Link][2]

-

Silanization of glass chips—A factorial approach for optimization ResearchGate / Sensors and Actuators B: Chemical URL:[Link][6]

-

Crosslinked organosulfur-based self-assembled monolayers: formation and applications OAE Publishing / Soft Science URL:[Link][4]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ht.leapchemproduct.com [ht.leapchemproduct.com]

- 3. researchgate.net [researchgate.net]

- 4. oaepublish.com [oaepublish.com]

- 5. Spectroscopic evaluation of surface functionalization efficiency in the preparation of mercaptopropyltrimethoxysilane self-assembled monolayers on glass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Triethoxysilylmethanethiol (TESMT) in High-Sensitivity Electrochemical Biosensor Fabrication

Executive Summary & Mechanistic Rationale

The development of ultra-sensitive electrochemical biosensors relies heavily on the interface between the inorganic electrode and the biological recognition element. The "gold standard" for biomolecule immobilization often involves the formation of self-assembled monolayers (SAMs) using bi-functional linker molecules[1]. Silanization is widely employed for functionalizing metal oxide electrodes (such as Indium Tin Oxide [ITO] or SiO₂) because it leverages surface activation to maximize hydroxyl (-OH) groups, followed by the formation of a robust alkoxysilane polymer network via covalent Si–O–Si bonds[2].

While 3-mercaptopropyltriethoxysilane (MPTES) is the industry default for thiolated silane coupling, its three-carbon (propyl) chain introduces a non-negligible electron tunneling barrier. According to Marcus theory, the electron transfer rate declines exponentially with increasing film thickness[1].

Triethoxysilylmethanethiol (TESMT) —also known as (mercaptomethyl)triethoxysilane (CAS 60764-83-2)[3][4]—solves this limitation. By utilizing a single-carbon (methyl) spacer, TESMT drastically reduces the distance between the electrode surface and the terminal thiol (-SH) group. This structural rigidity and ultra-short tunneling distance minimize charge transfer resistance ( Rct ), facilitating superior electron transfer kinetics and yielding a higher signal-to-noise ratio in impedance-based and voltammetric assays.

Logical causality between TESMT spacer length and biosensor sensitivity.

Quantitative Data Presentation: Linker Comparison

To understand the causality behind selecting TESMT over other commercially available linkers, we must compare their physical and electrochemical properties. The table below summarizes the impact of spacer length on sensor performance.

| Silane/Thiol Linker | Spacer Length | Estimated Thickness (nm) | Relative Electron Transfer Rate ( kapp ) | Ideal Biosensor Application |

| TESMT (C1) | Methyl | ~0.3 | Highest | High-sensitivity impedance biosensors; direct electron transfer (DET) enzymes. |

| MPTES (C3) | Propyl | ~0.6 | Moderate | Standard electrochemical assays; routine bioconjugation. |

| MUD (C11) | Undecyl | ~1.5 | Lowest (Insulating) | Capacitive sensors; surface passivation; blocking layers. |

Experimental Workflow Overview

The fabrication of a TESMT-based biosensor is a multi-stage process. Each step alters the physicochemical nature of the surface, which must be systematically validated to ensure a trustworthy and reproducible protocol.

Workflow for electrochemical biosensor fabrication using TESMT SAMs.

Step-by-Step Self-Validating Protocols

Field-Proven Insight: Silanization is notoriously sensitive to ambient moisture. The presence of bulk water causes premature hydrolysis and bulk polymerization of the silane, resulting in cloudy, uneven multilayers rather than a pristine Self-Assembled Monolayer (SAM). Always use anhydrous solvents for Step 2.

Protocol A: Substrate Pre-treatment and Hydroxylation

To achieve a dense silane network, the surface must be saturated with reactive hydroxyl (-OH) groups[2].

-

Ultrasonication : Submerge the ITO-coated glass electrodes sequentially in Alconox (1%), deionized (DI) water, acetone, and absolute ethanol for 10 minutes each.

-

Drying : Dry thoroughly under a gentle stream of high-purity N₂ gas.

-

Hydroxylation : Treat the electrodes with Oxygen Plasma (50 W, 0.5 mbar) for 5 minutes. Alternatively, immerse in a basic piranha solution (NH₄OH : H₂O₂ : H₂O = 1:1:5) at 80°C for 30 minutes. (Safety: Piranha solutions are highly reactive. Handle with extreme care in a fume hood).

-

Validation Check : Perform a water contact angle (WCA) measurement.

-

Success Criteria: The surface must be superhydrophilic (WCA < 10°).

-

Protocol B: TESMT SAM Assembly (Silanization)

-

Preparation : In a nitrogen-purged glovebox, prepare a 1% (v/v) solution of TESMT (CAS 60764-83-2)[3] in anhydrous toluene.

-

Incubation : Immerse the hydroxylated electrodes into the TESMT solution. Seal the container and incubate in the dark at room temperature for 12 hours.

-

Rinsing : Remove the electrodes and rinse sequentially with anhydrous toluene and ethanol to remove physically adsorbed, unreacted silane molecules[2].

-

Curing (Critical Step) : Bake the electrodes in an oven at 110°C for 45 minutes. Causality: Heat drives the condensation reaction, eliminating water and cross-linking the Si-O-Si network to ensure long-term stability.

-

Validation Check :

-

WCA: Should increase to ~60-65° due to the organic monolayer.

-

Electrochemical: Cyclic Voltammetry (CV) in 5 mM [Fe(CN)₆]³⁻/⁴⁻ will show a slight peak separation increase compared to bare ITO, confirming the presence of the SAM.

-

Protocol C: Gold Nanoparticle (AuNP) Conjugation

The terminal thiol groups of TESMT have a high binding affinity for gold, allowing for the stable anchoring of AuNPs.

-

Application : Drop-cast 50 µL of colloidal AuNP solution (e.g., 15 nm diameter) onto the TESMT-modified surface.

-

Incubation : Incubate for 4 hours at 4°C in a humidified chamber to prevent evaporation.

-

Washing : Rinse vigorously with DI water to remove unbound AuNPs.

-

Validation Check :

-

Electrochemical: CV will show a restoration or enhancement of the anodic/cathodic peak currents, and Electrochemical Impedance Spectroscopy (EIS) will show a sharp drop in Rct , validating that the conductive AuNPs are electrically wired to the electrode via the ultra-short C1 TESMT spacer.

-

Protocol D: Bioreceptor Immobilization

-

Conjugation : Drop-cast 20 µL of thiolated capture DNA (or antibodies) onto the AuNP-modified surface. Incubate overnight at 4°C.

-

Passivation : To prevent non-specific binding, backfill the remaining exposed gold surface by incubating with 1 mM 6-mercapto-1-hexanol (MCH) for 1 hour[2].

-

Validation Check :

-

Electrochemical: EIS will reveal a significant increase in Rct . Biological macromolecules are inherently insulating; their successful attachment impedes the diffusion of the [Fe(CN)₆]³⁻/⁴⁻ redox probe to the electrode surface. This self-validating step confirms successful functionalization.

-

Troubleshooting & Optimization

-

High Background Noise / Poor Reproducibility : Usually caused by a disorganized SAM. Ensure the toluene is strictly anhydrous. If the TESMT stock solution appears cloudy, it has polymerized due to moisture exposure and must be discarded.

-

Low Sensor Sensitivity : If the Rct is too high before bioreceptor attachment, the silane layer may be too thick (multilayer formation). Reduce the TESMT concentration to 0.5% (v/v) or reduce the incubation time to 6 hours.

-

Signal Drift Over Time : Au-thiol chemistry can degrade under UV light or oxidative conditions[2]. Store the functionalized electrodes in the dark at 4°C in a buffer purged with argon or nitrogen.

References

-

(Mercaptomethyl)triethoxysilane — Chemical Substance Information. NextSDS.[Link]

-

Substrate Materials for Biomolecular Immobilization within Electrochemical Biosensors. MDPI.[Link]

-

Substrate Materials for Biomolecular Immobilization within Electrochemical Biosensors (ResearchGate). ResearchGate.[Link]

Sources

preparation of thiol-terminated surfaces using triethoxysilylmethanethiol

Application Note & Protocol: Advanced Preparation of Thiol-Terminated Surfaces Using Triethoxysilylmethanethiol (TESMT)

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Surface functionalization, Self-Assembled Monolayers (SAMs), Biosensor Development, and Bioconjugation.

Introduction & Mechanistic Insights

The functionalization of inorganic substrates (silica, glass, metal oxides) with thiol (-SH) groups is a foundational technique in biosensor development, nanoparticle immobilization, and drug delivery systems. While 3-mercaptopropyltriethoxysilane (MPTES) is the traditional choice, triethoxysilylmethanethiol (TESMT, CAS 60764-83-2) offers distinct, field-proven advantages driven by its unique molecular architecture[1].

TESMT is an α -silane , meaning the reactive thiol group is separated from the silicon atom by only a single methylene (-CH 2 -) spacer, as opposed to the three-carbon propylene spacer in MPTES[2]. This structural nuance dictates two critical mechanistic behaviors:

-

The α -Effect: The proximity of the electronegative sulfur atom to the silicon center significantly increases the electrophilicity of the silicon atom. Consequently, the hydrolysis rate of the ethoxy groups in TESMT is orders of magnitude faster than in standard γ -silanes.

-

Monolayer Rigidity & Proximity: The short methylene spacer restricts conformational freedom, resulting in a highly rigid, densely packed self-assembled monolayer (SAM). For electrochemical biosensors, this minimizes the distance between the conjugated bioreceptor and the transducer surface, keeping binding events strictly within the Debye length for optimal signal transduction.

Experimental Causality: Why These Steps Matter

To build a self-validating protocol, we must understand the causality behind each experimental choice:

-

Strictly Anhydrous Solvents: Because the α -effect makes TESMT highly susceptible to rapid hydrolysis, using aqueous or ambient-moisture solvents will cause the silane to crosslink in the bulk solution, forming a cloudy suspension of polysiloxane nanoparticles rather than a uniform surface monolayer[3]. We mandate the use of anhydrous toluene.

-

Thermal Curing: Physisorbed silanes can mimic successful functionalization during initial assays but will desorb during downstream aqueous washes. A thermal curing step (110–120 °C) provides the activation energy required to drive the condensation reaction, converting hydrogen-bonded silanols into covalent metalloxane (Si-O-Si) networks[4].

-

Inert Atmosphere: Thiol groups are highly prone to oxidation into disulfides (R-S-S-R) or sulfinates in the presence of oxygen and light. Performing the silanization and storage under nitrogen or argon ensures the thiols remain in their reduced, reactive state.

Figure 1: Step-by-step mechanistic workflow for TESMT-mediated surface functionalization.

Quantitative Material Comparison

To guide your experimental design, the following table summarizes the physicochemical differences between the α -silane (TESMT) and the γ -silane (MPTES).

| Property | Triethoxysilylmethanethiol (TESMT) | 3-Mercaptopropyltriethoxysilane (MPTES) | Impact on Experimental Design |

| CAS Number | 60764-83-2[1] | 14814-09-6[5] | Procurement and sourcing specifications. |

| Spacer Length | 1 Carbon (Methylene) | 3 Carbons (Propylene) | TESMT provides closer proximity to the transducer. |

| Hydrolysis Rate | Extremely Fast ( α -effect) | Moderate | TESMT requires strictly anhydrous conditions. |

| Monolayer Rigidity | High | Moderate (Flexible) | TESMT yields higher resolution in AFM/STM imaging. |

| Water Contact Angle | ~68° - 72° | ~65° - 70° | Used for primary validation of SAM formation. |

Step-by-Step Protocol: Liquid-Phase Silanization

This protocol is optimized for flat substrates (e.g., silicon wafers, glass slides, or quartz crystal microbalance sensors).

Phase 1: Substrate Activation (Hydroxylation)

Goal: Maximize the density of reactive surface hydroxyl (-OH) groups.

-

Solvent Cleaning: Sonicate substrates sequentially in HPLC-grade acetone, absolute ethanol, and ultra-pure water (18.2 MΩ·cm) for 10 minutes each. Dry under a stream of high-purity nitrogen (N 2 ).

-

Surface Activation: Treat the substrates with Oxygen (O 2 ) Plasma at 50 W for 3–5 minutes[4].

-

Alternative: If plasma is unavailable, immerse in freshly prepared Piranha solution (3:1 v/v concentrated H 2 SO 4 to 30% H 2 O 2 ) for 30 minutes. Caution: Piranha is highly reactive and explosive; handle with extreme care.

-

-

Immediate Use: Proceed to silanization within 15 minutes to prevent airborne hydrocarbon contamination and relaxation of the activated hydroxyl groups.

Phase 2: TESMT Deposition

Goal: Form a uniform, covalently bound self-assembled monolayer.

-

Solution Preparation: In a nitrogen-purged glovebox or Schlenk line, prepare a 1% to 2% (v/v) solution of TESMT in strictly anhydrous toluene[6].

-

Incubation: Submerge the activated substrates into the TESMT solution. Seal the vessel under N 2 and incubate at room temperature for 2 to 4 hours on an orbital shaker (50 rpm).

-

Expert Note: Do not exceed 4 hours. Prolonged exposure with α -silanes leads to vertical polymerization and multilayer formation, increasing surface roughness.

-

-

Stringent Washing: Remove substrates and immediately rinse with copious amounts of anhydrous toluene to remove unreacted silane. Follow with a 5-minute sonication in absolute ethanol, then dry under N 2 [6].

Phase 3: Thermal Curing

Goal: Crosslink the siloxane network.

-

Bake the substrates in a vacuum oven at 120 °C for 60 minutes. This step drives off residual water and ethanol, forcing the condensation of adjacent silanol groups into a robust Si-O-Si network[6].

-

Store the functionalized substrates in a dark, vacuum desiccator or under inert gas until downstream bioconjugation.

Downstream Application: Thiol-Maleimide Bioconjugation

The terminal thiol groups generated by TESMT are highly nucleophilic and ideal for conjugating maleimide-activated peptides, antibodies, or oligonucleotides via Michael addition.

Figure 2: Chemical pathway of TESMT functionalization followed by Thiol-Maleimide bioconjugation.

Conjugation Protocol:

-

Buffer Preparation: Prepare a conjugation buffer (e.g., 1X PBS, 5 mM EDTA) adjusted strictly to pH 6.5 – 7.0.

-

Causality: Above pH 7.5, maleimide rings can undergo hydrolytic ring-opening, rendering them unreactive. Furthermore, primary amines (if present on the biomolecule) begin to compete with thiols for the maleimide at higher pH levels. The inclusion of EDTA chelates trace metals that catalyze thiol oxidation.

-

-

Reaction: Dissolve the maleimide-activated biomolecule in the buffer (typically 10–50 µg/mL). Apply to the TESMT-functionalized surface and incubate for 2 hours at room temperature in the dark.

-

Quenching (Optional): To block unreacted maleimides, add a low-molecular-weight thiol (e.g., 1 mM β -mercaptoethanol) for 15 minutes.

-

Final Wash: Wash extensively with PBS and 0.05% Tween-20 to remove non-specifically bound biomolecules.

References

-

Co-Formula. "Mercapto Silanes for Silicone Rubber, Tires, Shoe Soles." cfmats.com. Available at: [Link]

-

ACS Publications. "Controlled Silanization: High Molecular Regularity of Functional Thiol Groups on Siloxane Coatings." Langmuir. Available at:[Link]

-

ACS Publications. "Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion." ACS Applied Materials & Interfaces. Available at:[Link]

-

Diva-Portal. "Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent solar concentrators." diva-portal.org. Available at:[Link]

Sources

- 1. Mercaptomethyltriethoxysilane CAS 60764 83 2| Changfu Chemical [cfsilicones.com]

- 2. Mercapto Functional Silanes | Mercapto Silanes for Silicone Rubber, Tires, Shoe Soles [cfmats.com]

- 3. diva-portal.org [diva-portal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mercapto Silane, Mercapto Thiol Compounds| Changfu Chemical [cfsilicones.com]

- 6. pubs.acs.org [pubs.acs.org]

Triethoxysilylmethanethiol: A Comprehensive Guide to its Application as a Coupling Agent for Advanced Rubber and Polymer Composites

Introduction: Bridging the Gap in Material Performance

In the pursuit of high-performance materials, the interface between organic polymers and inorganic fillers is a critical frontier. While the combination of these distinct materials holds the promise of composites with tailored properties, their inherent incompatibility often leads to suboptimal performance. This is where the science of coupling agents becomes paramount. Triethoxysilylmethanethiol, a bifunctional organosilane, has emerged as a key enabler in this field, creating a robust molecular bridge that unlocks the full potential of rubber and polymer composites. This application note provides a deep dive into the science and practical application of triethoxysilylmethanethiol, offering detailed protocols and insights for researchers and professionals in materials science and drug development.

The Chemistry of Triethoxysilylmethanethiol: A Dual-Functionality Molecule

The efficacy of triethoxysilylmethanethiol as a coupling agent lies in its unique molecular structure, which features two distinct reactive moieties: a triethoxysilyl group and a mercapto (-SH) group.[1]

-